ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate
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Overview
Description
Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate is a heterocyclic compound that combines a thieno[2,3-b]pyridine core with an ethyl ester and amino functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various polyfunctionalized heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate, potassium hydroxide, or sodium alkoxide. The reaction is carried out in a high boiling point solvent like pyridine . Another method involves the reaction of pyridinethione with ethyl chloroacetate in the presence of sodium ethoxide, followed by Thrope–Ziegler cyclization in ethanolic potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate undergoes various chemical reactions due to its polyfunctional nature. It can participate in nucleophilic and electrophilic reactions, with the amino group acting as a nucleophilic center and the ester carbonyl as an electrophilic center .
Common Reagents and Conditions
Diazotization: The compound can be diazotized using sodium nitrite in water, leading to the formation of diazo derivatives.
Major Products
Diazo Derivatives: Diazotization yields 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.
Heterocyclic Compounds: Cyclization reactions produce compounds such as 7,9-dimethyl-2-thioxo-1,3-dihydropyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one and 6,8-dimethylisoxazolo[4,3-b]thieno[5,4-b]pyridin-3-one.
Scientific Research Applications
Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate is used in various scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds, including potential anticancer and antimicrobial agents.
Pharmaceuticals: The compound is used to develop new drugs with improved efficacy and reduced side effects.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions due to its ability to form diverse heterocyclic structures.
Mechanism of Action
The mechanism of action of ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate involves its interaction with various molecular targets. The compound’s amino and ester groups allow it to bind to specific enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from this compound .
Comparison with Similar Compounds
Ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate is unique due to its combination of a thieno[2,3-b]pyridine core with amino and ester functionalities. Similar compounds include:
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Shares a similar core structure but differs in the substitution pattern.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Another related compound with different substituents on the pyridine ring.
These compounds are used in similar applications but may exhibit different biological activities and reactivity profiles due to their structural differences.
Properties
IUPAC Name |
ethyl 3-[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl]-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-20-10(19)7-9(18)13-12(15)11-8(17(2)3)5-6-16-14(11)21-13/h5-6H,4,7,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLITHKKFQVVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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